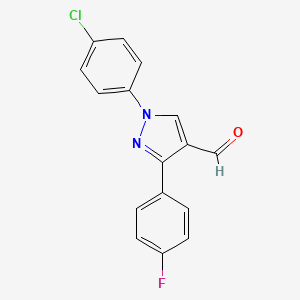
1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-氯苯基)-3-(4-氟苯基)-1H-吡唑-4-甲醛是一种属于吡唑类化合物的有机化合物。该化合物的特征是吡唑环上被4-氯苯基和4-氟苯基取代,并且在吡唑环的4位上具有醛基。
准备方法
合成路线和反应条件: 1-(4-氯苯基)-3-(4-氟苯基)-1H-吡唑-4-甲醛的合成通常涉及以下步骤:
吡唑环的形成: 这可以通过肼与1,3-二酮或β-酮酯反应来实现,从而形成吡唑衍生物。
取代反应: 然后对吡唑衍生物进行亲电芳香取代反应,以引入4-氯苯基和4-氟苯基。
甲酰化: 最后一步是在吡唑环的4位进行甲酰化,以引入醛基。这可以使用诸如维尔斯迈尔-哈克试剂(磷酰氯和二甲基甲酰胺的组合)之类的试剂来实现。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成平台和高效的纯化技术,以确保高产率和纯度。
化学反应分析
反应类型: 1-(4-氯苯基)-3-(4-氟苯基)-1H-吡唑-4-甲醛经历各种化学反应,包括:
氧化: 醛基可以用氧化剂(如高锰酸钾或三氧化铬)氧化成羧酸。
还原: 醛基可以用还原剂(如硼氢化钠或氢化铝锂)还原成伯醇。
取代: 芳环可以进行亲电取代反应,如硝化、磺化和卤化。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠或乙醚中的氢化铝锂。
取代: 浓硝酸用于硝化,硫酸用于磺化,卤素(氯、溴)用于卤化。
主要产物:
氧化: 1-(4-氯苯基)-3-(4-氟苯基)-1H-吡唑-4-羧酸。
还原: 1-(4-氯苯基)-3-(4-氟苯基)-1H-吡唑-4-甲醇。
取代: 取决于所用亲电试剂的各种取代衍生物。
科学研究应用
1-(4-氯苯基)-3-(4-氟苯基)-1H-吡唑-4-甲醛具有多种科学研究应用:
化学: 用作合成更复杂有机分子的中间体,以及药物化学中的构建块。
生物学: 研究其潜在的生物活性,包括抗菌、抗真菌和抗癌特性。
医学: 探索其作为药物发现和开发中的先导化合物的潜力。
工业: 用于开发新材料以及作为农药和药物合成的前体。
作用机制
1-(4-氯苯基)-3-(4-氟苯基)-1H-吡唑-4-甲醛的作用机制取决于其具体的应用。在生物系统中,它可能与各种分子靶标(如酶或受体)相互作用,导致生物化学途径的调节。醛基的存在使其能够与蛋白质中的亲核位点形成共价键,从而可能改变其功能。
类似化合物:
1-(4-氯苯基)-3-(4-氟苯基)-1H-吡唑: 缺少醛基,这可能导致不同的反应性和生物活性。
1-(4-氯苯基)-3-(4-氟苯基)-1H-吡唑-4-甲醇:
1-(4-氯苯基)-3-(4-氟苯基)-1H-吡唑-4-羧酸: 醛基被氧化成羧酸,这可能影响其溶解度和反应性。
独特性: 1-(4-氯苯基)-3-(4-氟苯基)-1H-吡唑-4-甲醛的独特性在于芳环上同时存在吸电子基团(氯和氟)以及反应性醛基。这种结构特征的组合赋予了独特的化学反应性和潜在的生物活性,使其成为各种研究应用中的一种宝贵化合物。
相似化合物的比较
1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole: Lacks the aldehyde group, which may result in different reactivity and biological activity.
1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-methanol:
1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid, which may influence its solubility and reactivity.
Uniqueness: 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both electron-withdrawing groups (chlorine and fluorine) on the aromatic rings and the reactive aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
618098-50-3 |
|---|---|
分子式 |
C16H10ClFN2O |
分子量 |
300.71 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10ClFN2O/c17-13-3-7-15(8-4-13)20-9-12(10-21)16(19-20)11-1-5-14(18)6-2-11/h1-10H |
InChI 键 |
BFHHADIPUFFLOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Isopropyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B12018608.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12018614.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018615.png)


![N'-[(E)-1-(4-Methoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12018647.png)

![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018665.png)
![3-bromo-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12018672.png)
![[4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12018673.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12018675.png)
![5-(3-Ethoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12018678.png)
